3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone: A High-Value Fluorinated Scaffold in Drug Discovery
3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone: A High-Value Fluorinated Scaffold in Drug Discovery
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, selecting the right molecular scaffold is often the difference between a successful clinical candidate and a failed program. 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone (CAS: 1393491-69-4) represents a highly specialized, sterically restricted, and metabolically robust building block.
This technical guide deconstructs the structural rationale, pharmacological applications, and field-proven synthetic protocols for this critical fluorinated oxindole, providing drug development professionals with a self-validating framework for its utilization.
Physicochemical Profiling & Structural Rationale
The indolin-2-one (oxindole) core is a privileged scaffold in pharmacology, most notably recognized in FDA-approved kinase inhibitors like sunitinib and nintedanib. However, the unsubstituted oxindole core is susceptible to metabolic oxidation and tautomerization. The precise functionalization in 3,3-dimethyl-6-(trifluoromethyl)-2-indolinone solves these liabilities through two distinct mechanisms:
-
The C6-Trifluoromethyl ( −CF3 ) Group: The addition of a −CF3 group at the 6-position dramatically increases the lipophilicity of the molecule, enhancing cell membrane permeability. More importantly, it acts as a metabolic shield. Cytochrome P450 enzymes frequently hydroxylate the electron-rich aromatic rings of indoles and oxindoles. The strong electron-withdrawing nature of the −CF3 group deactivates the aromatic ring toward electrophilic oxidation, significantly extending the compound's half-life.
-
The C3-gem-Dimethyl Group: Unsubstituted C3 positions in oxindoles are acidic and prone to enolization (forming 2-hydroxyindoles) or oxidative dimerization. By installing a gem-dimethyl group, the C3 position is fully blocked (quaternary). This restricts the molecule to its lactam tautomer, locking the conformation and ensuring that the N-H and C=O groups remain available for precise hydrogen bonding in target binding pockets.
Quantitative Physicochemical Data
To facilitate lead optimization, the foundational physicochemical properties of this scaffold are summarized below:
| Property | Value | Pharmacological Implication |
| CAS Number | 1393491-69-4 | Unique registry identifier for sourcing [1]. |
| Molecular Formula | C11H10F3NO | - |
| Molecular Weight | 229.20 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Critical for anchoring to kinase hinge regions. |
| Hydrogen Bond Acceptors | 2 (C=O, F) | Facilitates secondary interactions in binding pockets. |
| Topological Polar Surface Area | 29.1 Ų | Excellent passive blood-brain barrier (BBB) penetration. |
Mechanistic Applications in Pharmacology
ATP-Competitive Kinase Inhibition
Oxindoles are classical ATP-competitive inhibitors. The lactam motif mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The 3,3-dimethyl-6-(trifluoromethyl)-2-indolinone scaffold leverages its C6- −CF3 group to project into the deep hydrophobic pocket adjacent to the hinge, enhancing affinity and residence time while the gem-dimethyl group prevents off-target reactivity.
Fig 1: Kinase inhibition logic of 3,3-dimethyl-6-(trifluoromethyl)-2-indolinone.
Maxi-K Potassium Channel Modulation
Beyond oncology, this specific scaffold is a vital precursor for neurological therapeutics. Derivatives of 6-(trifluoromethyl)indolin-2-ones act as potent openers of large-conductance, calcium-activated potassium channels (Maxi-K or BK channels). Recent patent literature demonstrates that 3,3-dialkyl-6-(trifluoromethyl)indolin-2-ones are highly effective in treating Fragile X syndrome and ischemic stroke by repolarizing hyper-excitable neurons .
Synthetic Methodologies & Experimental Protocols
The Causality of the Synthetic Strategy
A common mistake in synthesizing 3,3-dimethyl oxindoles is attempting the direct exhaustive methylation of 6-(trifluoromethyl)indolin-2-one using a strong base (e.g., NaH) and methyl iodide ( CH3I ). This approach routinely fails or yields complex mixtures. The causality is simple: the lactam nitrogen (N-H) is significantly more acidic and nucleophilic than the C3 carbon. Direct alkylation predominantly yields the unwanted N-methylated or 1,3,3-trimethylated byproducts.
To bypass this, we utilize a highly selective Palladium-Catalyzed Intramolecular α -Arylation of amides, a robust methodology pioneered by the Hartwig laboratory. This self-validating protocol constructs the oxindole ring after the gem-dimethyl group is already established on the acyclic precursor.
Fig 2: Pd-catalyzed intramolecular alpha-arylation workflow for 3,3-dimethyl oxindole synthesis.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Acyclic Amide Precursor
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 2-bromo-5-(trifluoromethyl)aniline in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous triethylamine ( Et3N ) and cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Dropwise, add 12.0 mmol (1.2 eq) of isobutyryl chloride over 15 minutes. The isobutyryl group provides the pre-installed gem-dimethyl moiety.
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield N-(2-bromo-5-(trifluoromethyl)phenyl)isobutyramide.
Step 2: Palladium-Catalyzed Intramolecular α -Arylation
-
Catalyst Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with the amide precursor (5.0 mmol), Pd(dba)2 (0.25 mmol, 5 mol%), rac-BINAP (0.35 mmol, 7 mol%), and sodium tert-butoxide ( NaOtBu , 7.5 mmol, 1.5 eq).
-
Causality Note: NaOtBu is selected because its basicity is perfectly tuned to deprotonate the α -carbon of the amide without degrading the substrate, facilitating the formation of the palladium enolate intermediate.
-
-
Solvent Addition: Add 25 mL of thoroughly degassed, anhydrous 1,4-dioxane. Seal the Schlenk tube.
-
Cyclization: Heat the reaction mixture to 100 °C in an oil bath for 12 hours. The palladium catalyst will undergo oxidative addition into the aryl-bromide bond, followed by intramolecular α -arylation and reductive elimination to close the oxindole ring.
-
Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate 3,3-dimethyl-6-(trifluoromethyl)-2-indolinone as an off-white solid.
Analytical Validation (E-E-A-T Self-Validating System)
To ensure scientific integrity and prevent downstream assay failure, the synthesized scaffold must pass a rigid analytical validation matrix:
-
1 H NMR (400 MHz, DMSO- d6 ): Look for the disappearance of the acyclic α -proton (from the isobutyryl group) and the appearance of a sharp, integrated 6-proton singlet around δ 1.30 ppm, confirming the symmetric gem-dimethyl group. The lactam N-H must appear as a broad singlet >δ 10.0 ppm.
-
19 F NMR (376 MHz, DMSO- d6 ): A single sharp peak around δ -60.5 ppm confirms the intact −CF3 group.
-
LC-MS (ESI+): The extracted ion chromatogram must show a dominant peak at m/z 230.2 [M+H]+ , with a UV purity (at 254 nm) of ≥98% .
References
-
Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 41(14), 2588-2603.[Link]
-
Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles." Journal of Organic Chemistry, 63(19), 6546-6553.[Link]
-
Jensen, B. S. (2002). "BMS-204352: a potassium channel opener developed for the treatment of stroke." CNS Drug Reviews, 8(4), 353-360.[Link]
